(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one
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Overview
Description
“(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” is a chemical compound with the molecular formula C7H8O . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .
Synthesis Analysis
The resolution of synthetically useful, racemic cyclo-butanone derivatives using whole-cell systems has been investigated. Bicyclo[3.2.0]hept-2-en-6-one was reduced using actively fermenting bakers’ yeast to give the corresponding 6endo-ol and 6exo-ol .Molecular Structure Analysis
The molecular structure of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” contains a total of 18 bond(s) including 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), and 1 seven-membered ring(s) .Chemical Reactions Analysis
Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” include a molecular weight of 108.14 g/mol . The Log Kow (KOWWIN v1.67 estimate) is 0.80 . The boiling point is estimated to be 172.77°C, and the melting point is estimated to be -7.97°C .Scientific Research Applications
Synthesis of Prostaglandins
This compound is used in the synthesis of prostaglandins, which are a group of physiologically active lipid compounds. Bakers’ yeast reduction of (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one yields alcohols with a prevalent 5-configuration at the newly created chiral center. These intermediates are then efficiently converted into naturally occurring prostaglandins .
Antimicrobial Agents
Derivatives of this bicyclic ketone have been studied for their antimicrobial properties. For instance, compounds synthesized from this ketone exhibited moderate antimicrobial activity against S. aureus and E. coli , and antifungal activity comparable to conventional antimycotics on filamentous fungi .
Synthesis of Pheromones
The compound is also instrumental in the synthesis of pheromones like (+)-eldanolide . Microorganisms like Mortierella ramanniana can transform (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one into optically active alcohols, which are precursors to pheromones .
Resolution of Chiral Centers
The compound serves as a starting material for the resolution of chiral centers in synthetic chemistry. The reduction process using microorganisms can produce enantiomerically enriched starting materials, which are valuable for creating chiral natural products .
Baeyer-Villiger Oxidation Studies
In the field of organic chemistry, (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one is widely utilized to study enantioselective Baeyer-Villiger oxidation. This reaction is important for the synthesis of lactones and other cyclic compounds .
Synthesis of Anti-Inflammatory Compounds
The compound is used in the synthesis of anti-inflammatory compounds such as leukotrienes. The transformation of the ketone by M. ramanniana leads to the production of optically active alcohols, which are then converted into arachidonic acid metabolites like (+)-leukotriene-B4 .
Safety and Hazards
Future Directions
The future directions of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” could involve further exploration of its use in the synthesis of a variety of chiral natural products . It could also involve further studies on its potential applications in the study of enantioselective Baeyer-Villiger oxidation .
Mechanism of Action
Mode of Action
It is known to be used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .
Biochemical Pathways
The compound is utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . This suggests that it may play a role in the biochemical pathways involving these reactions.
Result of Action
It is used to analyze the extremophile enzymes (monooxygenase and hydrolases) in microorganisms which are isolated from a deep-water petroleum reservoir and at high temperatures using fluorogenic assays and multibioreactions .
Action Environment
properties
IUPAC Name |
(1S,5S,7R)-7-methylbicyclo[3.2.0]hept-2-en-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQHTLYHQNUBZ-VQVTYTSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C=CC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one |
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